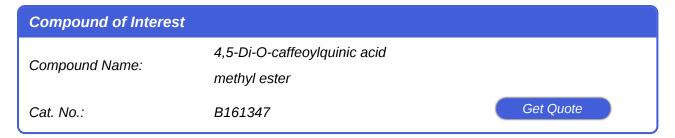


Application Note: HPLC Analysis of 4,5-Di-O-caffeoylquinic acid methyl ester

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of **4,5-Di-O-caffeoylquinic acid methyl ester**. This phenylpropanoid, found in various plant species such as Lonicera japonica and Erigeron breviscapus, has garnered significant interest for its potential therapeutic properties, including antioxidant and antiviral activities.[1][2] The described methodology is essential for the quantification and quality control of this compound in research and pharmaceutical development. This note includes a comprehensive experimental protocol, data presentation in tabular format, and visual diagrams of the experimental workflow and a relevant signaling pathway.

Introduction

4,5-Di-O-caffeoylquinic acid methyl ester is a natural product with demonstrated biological activities, including potent antioxidant effects through the Keap1/Nrf2 signaling pathway and antiviral properties.[1][2] Accurate and reliable analytical methods are crucial for the study of its pharmacokinetic properties, its quantification in natural extracts, and for quality control in drug development processes. HPLC coupled with UV or mass spectrometry detection is a powerful technique for the analysis of such compounds. This application note outlines a robust HPLC method for the separation and quantification of **4,5-Di-O-caffeoylquinic acid methyl ester**.



Data Presentation

Table 1: HPLC Method Parameters

Parameter	Recommended Conditions	
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	Acetonitrile	
Gradient Elution	Start with 5-10% B, linear gradient to 90-95% B over 20-30 minutes	
Flow Rate	0.8 - 1.0 mL/min	
Injection Volume	10 - 20 μL	
Column Temperature	25 - 30 °C	
Detection Wavelength	325 nm	
Run Time	Approximately 30-40 minutes	

Table 2: Quantitative Data (Illustrative)



Parameter	Value	Notes
Retention Time (RT)	~15 - 20 min	Dependent on the specific gradient and column used.
Linearity (r²)	> 0.999	Typically determined over a concentration range of 1-100 μg/mL.
Limit of Detection (LOD)	0.1 - 0.5 μg/mL	Calculated as 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve).[3]
Limit of Quantification (LOQ)	0.3 - 1.5 μg/mL	Calculated as 10 x (Standard Deviation of the Response / Slope of the Calibration Curve).[3]

Note: The values in Table 2 are illustrative and should be experimentally determined for specific instrumentation and laboratory conditions.

Experimental Protocols Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **4,5-Di-O-caffeoylquinic acid methyl ester** reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 μg/mL to 100 μg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)

• Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of 80% methanol and extract using ultrasonication for 30 minutes at room temperature.



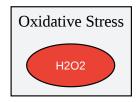
- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
- Filtration: Collect the supernatant and filter it through a 0.45 μm syringe filter into an HPLC vial.
- Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the analyte concentration within the linear range of the calibration curve.

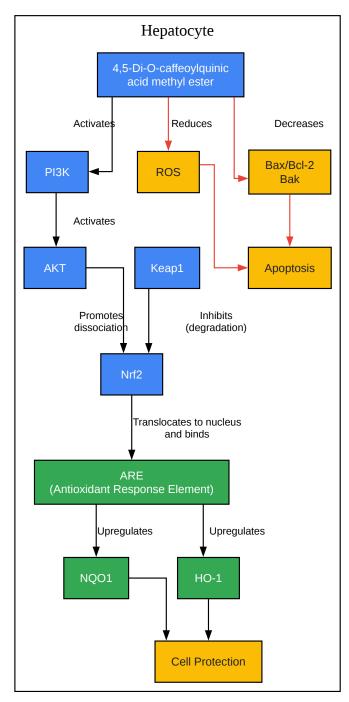
HPLC Analysis

- System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Injection: Inject 10 μ L of the prepared standard solutions and sample extracts into the HPLC system.
- Data Acquisition: Acquire the chromatograms and record the peak areas at the specified retention time for 4,5-Di-O-caffeoylquinic acid methyl ester.
- Quantification: Construct a calibration curve by plotting the peak area versus the
 concentration of the standard solutions. Determine the concentration of 4,5-Di-Ocaffeoylquinic acid methyl ester in the sample extracts by interpolating their peak areas
 from the calibration curve.

Mandatory Visualization Signaling Pathway







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Caption: Keap1/Nrf2 signaling pathway modulated by **4,5-Di-O-caffeoylquinic acid methyl ester**.

Experimental Workflow



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Caption: General experimental workflow for HPLC analysis of **4,5-Di-O-caffeoylquinic acid methyl ester**.

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